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Compound of Interest

Compound Name:
3-(2-Methoxyphenoxy)propan-1-

amine hydrochloride

CAS No.: 1366407-75-1

Cat. No.: B111737

Get Quote

3-(2-Methoxyphenoxy)propan-1-amine hydrochloride is an organic molecule with the

chemical formula C₁₀H₁₆ClNO₂ and a molecular weight of 217.69 g/mol .[1] Its structural

features, specifically the methoxyphenyl and propan-1-amine moieties, suggest potential

pharmacological applications, including antidepressant and anti-inflammatory properties,

making it a compound of interest in medicinal chemistry and drug development.[1] The

hydrochloride salt form is often utilized to enhance its stability and solubility.[1]

In the pharmaceutical sciences, the three-dimensional arrangement of molecules in a

crystalline solid, known as the crystal structure, is of paramount importance. This is because

the crystal structure dictates many of the physicochemical properties of an active

pharmaceutical ingredient (API), including its melting point, solubility, dissolution rate, stability,

and bioavailability.[2][3][4] Different crystalline forms of the same compound are known as

polymorphs, and they can exhibit significantly different properties.[4] Therefore, a thorough

understanding of the crystal structure of 3-(2-Methoxyphenoxy)propan-1-amine
hydrochloride is a critical step in its development as a potential therapeutic agent. This guide

provides a comprehensive overview of the experimental and computational methodologies for

determining and analyzing the crystal structure of this compound.
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Experimental Determination of the Crystal Structure
The definitive determination of a crystal structure relies on diffraction techniques, which involve

scattering a beam of radiation off the crystalline material and analyzing the resulting diffraction

pattern. Single-crystal X-ray diffraction is the gold standard for obtaining a complete and

unambiguous crystal structure.

Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides detailed information about the internal lattice of a crystalline substance,

including unit cell dimensions, bond lengths, bond angles, and the precise location of each

atom.[5][6][7]
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SC-XRD Experimental Workflow

Crystallization: The first and often most challenging step is to grow high-quality single

crystals of 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride. Common techniques

include:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate

slowly, leading to gradual supersaturation and crystal growth.

Vapor Diffusion: A solution of the compound is placed in a sealed container with a

precipitant (a solvent in which the compound is less soluble). The vapor of the precipitant

slowly diffuses into the solution, inducing crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature

is slowly cooled, causing the solubility to decrease and crystals to form.
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Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with well-

defined faces and no visible defects is selected under a microscope.[8] It is then mounted on

a goniometer head, often using a cryoprotectant to prevent damage from the X-ray beam

and low temperatures during data collection.[9]

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of

monochromatic X-rays is directed at the crystal, which is rotated to expose all possible

crystallographic planes to the beam.[5] The diffracted X-rays are recorded by a detector,

producing a diffraction pattern of spots. The positions and intensities of these spots are

governed by Bragg's Law (nλ = 2d sinθ), which relates the X-ray wavelength (λ), the angle of

diffraction (θ), and the spacing between crystal lattice planes (d).[8][10]

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell parameters and space group symmetry.[8] The "phase problem" is then solved

using computational methods to generate an initial electron density map. From this map, an

initial model of the molecular structure is built. This model is then refined against the

experimental data to improve the fit, ultimately yielding the precise atomic coordinates, bond

lengths, and bond angles of the molecule within the crystal lattice.[6]

Powder X-ray Diffraction (PXRD)
PXRD is a rapid and non-destructive technique used primarily for the identification of crystalline

phases and can provide information on unit cell dimensions.[10] It is particularly useful for

analyzing bulk powder samples to assess purity and identify different polymorphs.[11][12]

Sample Preparation: A small amount of the 3-(2-Methoxyphenoxy)propan-1-amine
hydrochloride powder is finely ground to ensure a random orientation of the crystallites.[11]

The powder is then packed into a sample holder.

Data Acquisition: The sample is placed in a powder diffractometer, and an X-ray beam is

directed at its surface. The detector scans a range of 2θ angles to record the intensity of the

diffracted X-rays.[10][11]

Data Analysis: The resulting PXRD pattern is a plot of diffraction intensity versus 2θ. This

pattern serves as a unique "fingerprint" for a specific crystalline phase.[13] By comparing the

experimental pattern to a database of known patterns, the crystalline phases present in the
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sample can be identified. PXRD is also instrumental in tracking solid-state transformations,

such as dehydration or polymorphic transitions, under varying conditions.

Computational Crystal Structure Prediction (CSP)
When single crystals are difficult to obtain or to explore the landscape of possible polymorphs,

computational methods for crystal structure prediction (CSP) are invaluable.[2][14][15] CSP

aims to predict the crystal structures of a compound from first principles, based only on its

chemical composition.[14]
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Computational Crystal Structure Prediction Workflow

Methodology Overview
Generation of Candidate Structures: The process begins by generating a large number of

plausible crystal packing arrangements for the 3-(2-Methoxyphenoxy)propan-1-amine
hydrochloride molecule. This is typically done using algorithms like random sampling,

simulated annealing, or evolutionary algorithms.[14][16][17]

Energy Minimization and Ranking: Each of the generated structures is then subjected to

geometry optimization to find the local minimum on the potential energy surface. The lattice

energies of these optimized structures are calculated, initially using computationally efficient

methods like molecular mechanics force fields.[14]

High-Level Refinement: A subset of the most stable structures is then re-ranked using more

accurate, but computationally intensive, quantum mechanical methods, such as density
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functional theory (DFT) with corrections for dispersion forces.[15] Vibrational free energies

can also be calculated to account for the effects of temperature and entropy.[14]

Crystal Energy Landscape: The final output is a crystal energy landscape, which plots the

relative energies of the predicted polymorphs. This landscape provides valuable insights into

which crystal forms are most likely to be observed experimentally.

Data Analysis and Interpretation
The successful determination of the crystal structure of 3-(2-Methoxyphenoxy)propan-1-
amine hydrochloride would yield a wealth of information. The key crystallographic data would

be summarized in a table, as exemplified below (note: these are hypothetical values for

illustrative purposes).
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Parameter Hypothetical Value Description

Chemical Formula C₁₀H₁₆ClNO₂
The elemental composition of

the compound.

Formula Weight 217.69
The mass of one mole of the

compound.

Crystal System Monoclinic
The crystal system to which

the unit cell belongs.

Space Group P2₁/c
The symmetry of the crystal

lattice.

a, b, c (Å) 10.1, 12.5, 9.8 The dimensions of the unit cell.

α, β, γ (°) 90, 105.2, 90 The angles of the unit cell.

Volume (Å³) 1200.5 The volume of the unit cell.

Z 4
The number of molecules in

the unit cell.

Density (calc) (g/cm³) 1.205
The calculated density of the

crystal.

R-factor < 0.05

A measure of the agreement

between the crystallographic

model and the experimental X-

ray diffraction data.

This data provides the fundamental blueprint of the solid-state structure. Analysis of the

intermolecular interactions, such as hydrogen bonds and van der Waals forces, within the

crystal lattice is crucial for understanding the stability and physical properties of the crystalline

form. The identification of different polymorphs, solvates, or hydrates is a critical aspect of

pharmaceutical development, as these different forms can have profound implications for the

drug's performance and manufacturability.[4]

Conclusion
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Determining the crystal structure of 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride is

an essential undertaking for its potential development as a pharmaceutical compound. A

combination of experimental techniques, primarily single-crystal and powder X-ray diffraction,

and computational crystal structure prediction provides a powerful toolkit for a comprehensive

solid-state characterization. The detailed structural information obtained is fundamental for

understanding the compound's physicochemical properties, ensuring the selection of the

optimal crystalline form for further development, and ultimately contributing to the creation of

safer and more effective medicines.[3][18][19]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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